molecular formula C17H14BrNO4 B367196 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione CAS No. 708994-64-3

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione

Cat. No.: B367196
CAS No.: 708994-64-3
M. Wt: 376.2g/mol
InChI Key: HYUPDLYBDFTFBJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, a methoxyphenoxyethyl side chain, and a dione functional group, making it a unique and potentially bioactive molecule.

Scientific Research Applications

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione has several scientific research applications:

Future Directions

The future directions for the research on 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione and similar compounds could include further investigation of their synthesis methods, exploration of their biological activity, and assessment of their safety and hazards. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years , indicating a promising future direction.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione are not fully understood yet. It is known that indole derivatives, to which this compound is related, play a significant role in cell biology

Cellular Effects

The cellular effects of this compound are not fully known. It is known that indole derivatives can have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione typically involves multiple steps:

    Bromination: The indoline ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Methoxyphenoxyethyl Side Chain: The methoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the appropriate phenol derivative reacts with an alkyl halide.

    Cyclization and Oxidation: The final step involves cyclization and oxidation to form the indoline-2,3-dione structure. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can produce a variety of functionalized indoline derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methylindole: Similar in structure but lacks the methoxyphenoxyethyl side chain and dione group.

    5-Bromoindoline-2,3-dione: Lacks the methoxyphenoxyethyl side chain.

    1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione: Lacks the bromine atom at the 5-position

Uniqueness

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione is unique due to the combination of the bromine atom, methoxyphenoxyethyl side chain, and dione group.

Properties

IUPAC Name

5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-22-14-4-2-3-5-15(14)23-9-8-19-13-7-6-11(18)10-12(13)16(20)17(19)21/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPDLYBDFTFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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